

Potential off-target effects of GW806742X on other kinases

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Compound of Interest

Compound Name: GW806742X

Cat. No.: B2482233

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Technical Support Center: GW806742X

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of **GW806742X**, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **GW806742X**?

A1: The primary target of **GW806742X** is the Mixed Lineage Kinase Domain-Like protein (MLKL). It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM .^{[1][2][3][4][5]} This interaction inhibits necroptosis by preventing the membrane translocation of MLKL.^{[1][2][3]}

Q2: Are there any known significant off-target effects of **GW806742X**?

A2: Yes, **GW806742X** is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM.^{[2][3][4][5]} This off-target activity is significantly more potent than its intended activity against MLKL.

Q3: What are the potential cellular consequences of the off-target inhibition of VEGFR2?

A3: Inhibition of VEGFR2 can interfere with signaling pathways that regulate angiogenesis, cell proliferation, and migration. For example, **GW806742X** has been shown to inhibit VEGF-

induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Q4: Does **GW806742X** inhibit other kinases involved in the necroptosis pathway, such as RIPK1 or RIPK3?

A4: Some reports suggest that **GW806742X** might also inhibit the kinase activities of RIPK1 and RIPK3.[\[6\]](#)[\[7\]](#) However, this requires further investigation to determine the significance of these potential off-target effects in experimental settings. Researchers should be aware that the observed inhibition of necroptosis may not be solely due to its effects on MLKL.

Troubleshooting Guide

Issue 1: I am observing anti-angiogenic effects in my cellular assay when using **GW806742X** to inhibit necroptosis.

- Cause: This is likely due to the potent off-target inhibition of VEGFR2 by **GW806742X**.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Recommendation:
 - Lower the concentration of **GW806742X** to a range where it inhibits necroptosis with minimal impact on VEGFR2 signaling. However, given the high potency against VEGFR2, this may be challenging.
 - Use a more selective MLKL inhibitor if the anti-angiogenic effects are confounding your experimental results.
 - Include control experiments to independently assess the impact of VEGFR2 inhibition in your model system.

Issue 2: My experimental results are inconsistent when trying to induce necroptosis in the presence of **GW806742X**.

- Cause: The observed effects of **GW806742X** could be a combination of inhibiting MLKL, VEGFR2, and potentially other kinases like RIPK1 and RIPK3.[\[6\]](#)[\[7\]](#) The net effect may vary depending on the cell type and the specific signaling pathways that are active.

- Recommendation:
 - Validate the phosphorylation status of MLKL, RIPK1, and RIPK3 in the presence of **GW806742X** to understand its specific effects on the necroptosis pathway in your system.
 - Consider using a different stimulus for necroptosis that may be less sensitive to the off-target effects of the inhibitor.

Issue 3: I am seeing unexpected effects on cell viability that do not seem to be related to necroptosis.

- Cause: The inhibition of VEGFR2 can affect cell survival and proliferation in cell types that are dependent on VEGF signaling.[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Recommendation:
 - Assess the expression of VEGFR2 in your cell model.
 - Perform a dose-response curve to determine the concentration at which **GW806742X** affects cell viability independently of necroptosis inhibition.
 - Use a positive control for VEGFR2 inhibition to compare the observed effects.

Quantitative Data Summary

Target	Parameter	Value	Reference(s)
Primary Target			
MLKL	Kd	9.3 μ M	[1] [2] [3] [4] [5]
Off-Target			
VEGFR2	IC50	2 nM	[2] [3] [4] [5]
HUVEC Proliferation (VEGF-induced)	IC50	5 nM	[2] [4] [5]

Experimental Protocols

1. Kinase Selectivity Profiling (General Protocol)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.

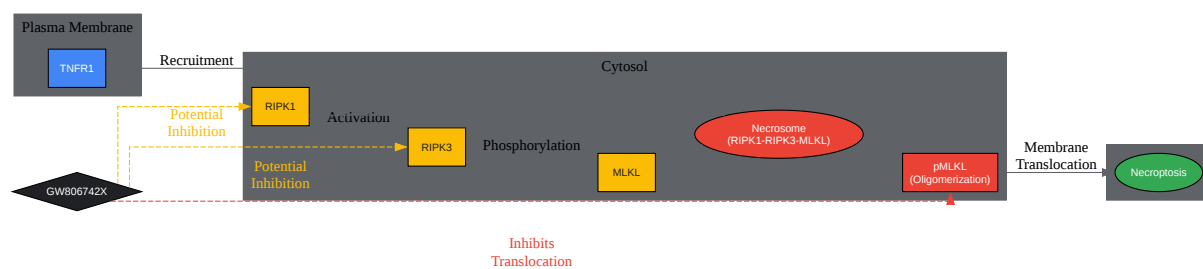
- Materials:
 - Kinase panel (e.g., commercial kinase profiling service or in-house panel)
 - **GW806742X**
 - Appropriate kinase buffers, substrates, and ATP
 - Detection reagents (e.g., ADP-Glo™ Kinase Assay)
 - 384-well plates
- Procedure:
 - Prepare a dilution series of **GW806742X**.
 - In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.
 - Initiate the kinase reaction by adding ATP.
 - Incubate the plate at room temperature for a specified time (e.g., 1 hour).
 - Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
 - Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.

2. VEGF-Induced HUVEC Proliferation Assay

This protocol is for assessing the effect of **GW806742X** on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF.

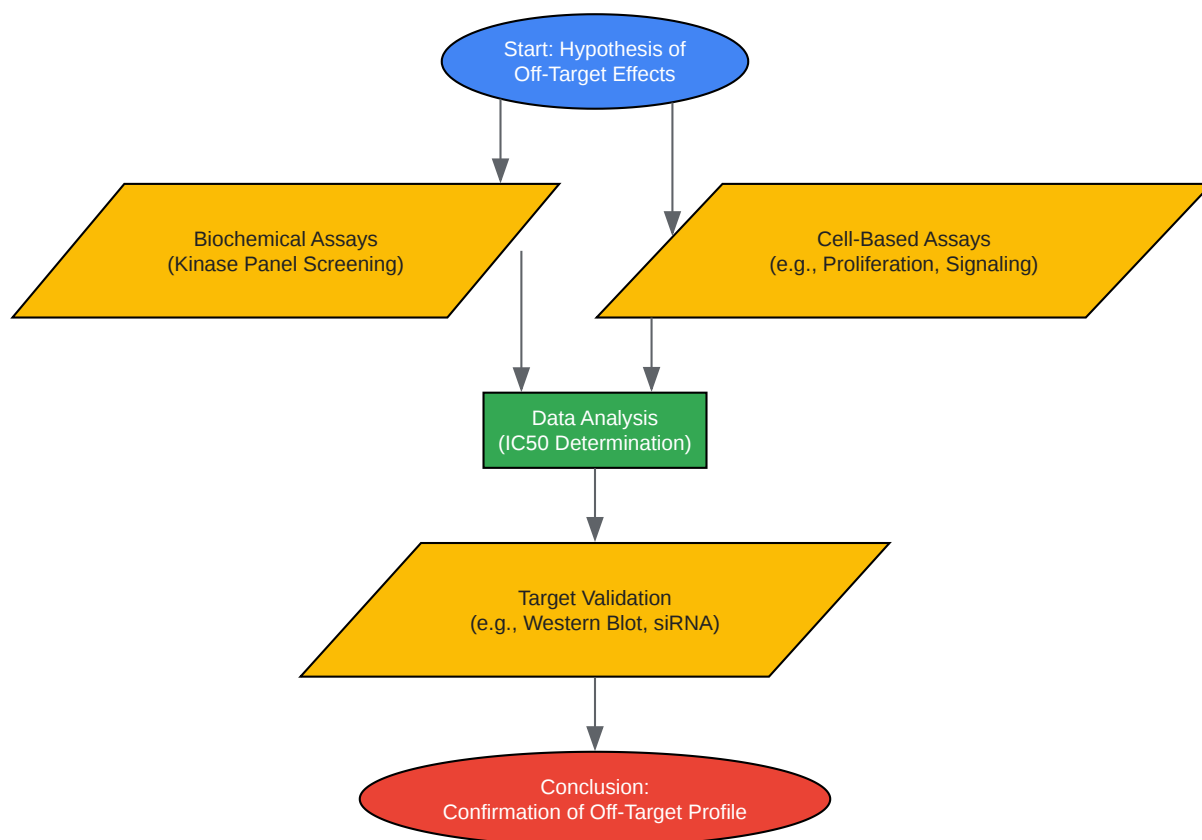
- Materials:
 - HUVECs
 - Endothelial cell growth medium (e.g., M199) with low serum (e.g., 0.5-2% FBS)
 - Recombinant human VEGF
 - **GW806742X**
 - 96-well plates, gelatin-coated
 - Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
- Procedure:
 - Seed HUVECs in gelatin-coated 96-well plates at a density of approximately 10,000 cells/well and allow them to adhere overnight.
 - Starve the cells in a low-serum medium for 4-6 hours.
 - Treat the cells with a dilution series of **GW806742X** for 1 hour.
 - Stimulate the cells with a final concentration of 20 ng/ml VEGF.
 - Incubate for 48-72 hours.
 - Measure cell proliferation using a suitable assay according to the manufacturer's instructions.
 - Calculate the IC50 value for the inhibition of VEGF-induced proliferation.

Visualizations



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Caption: Necroptosis signaling pathway and points of inhibition by **GW806742X**.



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- To cite this document: BenchChem. [Potential off-target effects of GW806742X on other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2482233#potential-off-target-effects-of-gw806742x-on-other-kinases]

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